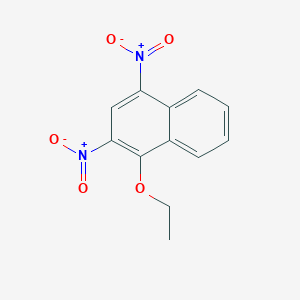

1-Ethoxy-2,4-dinitronaphthalene

Description

Historical Context and Significance within Naphthalene (B1677914) Chemistry

The study of naphthalene and its derivatives has a rich history, dating back to the early 19th century. Naphthalene was first isolated from coal tar in 1819 by English chemist John Kidd. encyclopedia.comnumberanalytics.com This discovery was a landmark event, demonstrating that coal could be a source of valuable chemical compounds, not just a fuel. encyclopedia.com The molecular formula of naphthalene, C₁₀H₈, was determined by Michael Faraday in 1826. newworldencyclopedia.orgwikipedia.org However, its bicyclic structure, consisting of two fused benzene (B151609) rings, was not proposed until 1866 by Emil Erlenmeyer and later confirmed by Carl Gräbe. newworldencyclopedia.orgwikipedia.org

The development of naphthalene chemistry paved the way for the synthesis of a vast array of derivatives with diverse applications, including dyes, polymers, and pharmaceuticals. numberanalytics.com Nitrated naphthalenes, in particular, became a subject of interest due to their unique chemical properties and potential applications. The synthesis of various dinitronaphthalene isomers was a significant area of research, which subsequently led to investigations into their further nitration to produce tri- and tetra-nitronaphthalenes. researchgate.net

Role as a Model Substrate in Nucleophilic Aromatic Substitution Studies

1-Ethoxy-2,4-dinitronaphthalene has emerged as a key model substrate for investigating the mechanism of nucleophilic aromatic substitution (SNAr) reactions. The presence of the two nitro groups at positions 2 and 4 makes the carbon atom at position 1 highly electrophilic and susceptible to attack by nucleophiles. This activation facilitates detailed kinetic and mechanistic studies of SNAr reactions.

Research has extensively utilized this compound to explore the intricacies of the SNAr mechanism, which typically proceeds through a two-step process involving the formation of a transient intermediate known as a Meisenheimer complex. researchgate.netcdnsciencepub.com The reaction of this compound with various nucleophiles, such as amines, has been monitored using techniques like stopped-flow kinetics and NMR spectroscopy to detect and characterize these intermediates. researchgate.netcdnsciencepub.comoup.com

Studies have shown that the reaction of this compound with amines like pyrrolidine (B122466) and piperidine (B6355638) in dimethyl sulfoxide (B87167) (DMSO) occurs in two distinct stages. The first stage is the rapid formation of a σ-adduct (Meisenheimer complex), followed by a slower decay of this intermediate to form the final substitution product. oup.com The reactivity of the nucleophile plays a crucial role, with pyrrolidine exhibiting significantly higher reactivity than piperidine in these reactions. oup.comacs.org This difference in reactivity has been attributed to the structural aspects of the transition state. oup.com

The use of high-resolution flow NMR has been instrumental in the direct detection and characterization of the transient σ-complex intermediate formed during the reaction of this compound with n-butylamine, providing unambiguous evidence for the two-step mechanism. researchgate.netcdnsciencepub.com

Interactive Data Table: Kinetic Data for the Reaction of this compound with Amines

| Nucleophile | Solvent | Reaction Stage | Kinetic Parameter | Value | Reference |

| Pyrrolidine | DMSO | Stage I (σ-adduct formation) | Rate Constant (k₁) | - | oup.com |

| Piperidine | DMSO | Stage I (σ-adduct formation) | Rate Constant (k₁) | - | oup.com |

| Pyrrolidine | DMSO | Stage II (σ-adduct decay) | Relative Reactivity | ~11,000 times higher than piperidine | oup.com |

| Piperidine | DMSO | Stage II (σ-adduct decay) | Relative Reactivity | - | oup.com |

| n-Butylamine | 75% DMSO - 25% MeOH | Intermediate Formation | Time after mixing | 0.5 - 1.2 s | cdnsciencepub.com |

Overview of Research Trajectories for Dinitronaphthalene Derivatives

Research on dinitronaphthalene derivatives, including this compound, continues to evolve along several key trajectories. One significant area of focus remains the elucidation of reaction mechanisms. The study of amine-amine exchange reactions, where a dialkylamino group is replaced by another amine, has revealed interesting reactivity patterns. For instance, the dialkylamino group of 1-dialkylamino-2,4-dinitronaphthalenes is readily replaced by primary amines, but not by most secondary amines, with the exception of pyrrolidine. psu.edursc.orgrsc.org

Furthermore, dinitronaphthalene derivatives are being explored for their potential applications in materials science. The energetic properties of some dinitronaphthalene isomers have been investigated, with studies focusing on parameters like detonation velocity and pressure. researchgate.net

The synthesis of novel binaphthyl compounds through nucleophilic aromatic substitution on 1-alkoxy-2-nitronaphthalenes represents another active research direction. elsevierpure.com These reactions provide a route to axially chiral binaphthyls, which are important ligands and catalysts in asymmetric synthesis. elsevierpure.com Additionally, the biological activities of some dinitronaphthalene derivatives have been evaluated, for example, as inhibitors of enzymes like glutathione (B108866) transferase. abo.fi

Structure

2D Structure

3D Structure

Properties

CAS No. |

15352-94-0 |

|---|---|

Molecular Formula |

C12H10N2O5 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

1-ethoxy-2,4-dinitronaphthalene |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14(17)18/h3-7H,2H2,1H3 |

InChI Key |

QPUOWBJQCAKKAC-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

15352-94-0 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Ethoxy 2,4 Dinitronaphthalene

Established Synthetic Routes to 1-Ethoxy-2,4-dinitronaphthalene

The formation of the ether linkage in this compound is typically achieved through nucleophilic aromatic substitution, a cornerstone reaction in aromatic chemistry.

Alkoxylation Reactions from Halogenated Naphthalene (B1677914) Precursors

The most direct route to this compound involves the alkoxylation of a halogenated precursor, specifically 1-chloro-2,4-dinitronaphthalene (B1618088). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. quora.comlibretexts.org The presence of two strongly electron-withdrawing nitro groups at the ortho (C2) and para (C4) positions relative to the chlorine atom at C1 is critical. quora.comlibretexts.org These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it. libretexts.orglibretexts.org

The reaction is typically carried out by treating 1-chloro-2,4-dinitronaphthalene with sodium ethoxide. The ethoxide ion (CH₃CH₂O⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. quora.com This addition step is followed by the elimination of the chloride ion, restoring the aromaticity of the ring and yielding the final product, this compound. quora.comlibretexts.org Due to the strong activation provided by the nitro groups, these reactions can often proceed under milder conditions than those required for unactivated aryl halides. quora.comlibretexts.org

| Precursor | Reagent | Mechanism | Product |

|---|---|---|---|

| 1-Chloro-2,4-dinitronaphthalene | Sodium Ethoxide (NaOCH₂CH₃) | Nucleophilic Aromatic Substitution (SNAr) | This compound |

Derivatization Strategies of Dinitronaphthalene Scaffolds

Beyond direct alkoxylation of halo-derivatives, other derivatization strategies focus on creating the specific 2,4-dinitronaphthalene isomer required for subsequent reactions. Direct dinitration of naphthalene does not efficiently produce 2,4- or 1,4-dinitronaphthalene (B1214213) isomers, instead favoring 1,5- and 1,8-dinitronaphthalene. mdpi.com Therefore, multi-step synthetic sequences are necessary.

One established method to produce a key precursor, 1,4-dinitronaphthalene, involves a modified Sandmeyer-type reaction starting from 4-nitro-1-naphthylamine. orgsyn.org In this process, the amine is first diazotized using a solution of sodium nitrite (B80452) in concentrated sulfuric acid. orgsyn.org The resulting diazonium salt is then decomposed in the presence of sodium nitrite and a copper catalyst, which facilitates the replacement of the diazonium group with a nitro group, yielding 1,4-dinitronaphthalene. orgsyn.org While this produces the 1,4-isomer, similar strategies starting from different aminonitronaphthalenes are employed to access other specific substitution patterns that are not achievable through direct nitration.

Nitration Pathways for Dinitronaphthalene Systems

The synthesis of the dinitronaphthalene core is a fundamental aspect of the precursor chemistry. This is achieved through the electrophilic nitration of naphthalene or its derivatives.

Regioselectivity in Dinitronaphthalene Synthesis

The direct nitration of naphthalene is a classic example of electrophilic aromatic substitution where regioselectivity is a key consideration. The initial nitration of naphthalene with reagents like a nitric acid and sulfuric acid mixture predominantly yields 1-nitronaphthalene (B515781), with 2-nitronaphthalene (B181648) being a minor product. acs.orgyoutube.comwikipedia.org The ratio of these isomers can vary based on the specific nitrating agents and reaction conditions used. scitepress.org

Further nitration of 1-nitronaphthalene to a dinitronaphthalene product is strongly influenced by the deactivating nature of the nitro group. The second nitration step primarily yields a mixture of 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene. mdpi.com Obtaining other isomers, such as 1,3-dinitronaphthalene (B1222033) or 1,4-dinitronaphthalene, through direct dinitration is less efficient and often requires alternative synthetic routes or specific catalytic systems that can alter the isomer distribution. researchgate.net For instance, one study using a Ni(CH₃COO)₂·4H₂O catalyst for the nitration of 1-nitronaphthalene reported selectivities for 1,5-DNN (34.10%), 1,3-DNN (23.56%), 1,4-DNN (19.30%), and 1,8-DNN (3.56%). researchgate.net This highlights the challenge and importance of controlling regioselectivity to produce the desired precursor scaffold.

| Isomer | Selectivity (%) |

|---|---|

| 1,5-Dinitronaphthalene | 34.10 |

| 1,3-Dinitronaphthalene | 23.56 |

| 1,4-Dinitronaphthalene | 19.30 |

| 1,8-Dinitronaphthalene | 3.56 |

Conditions: Ni(CH₃COO)₂·4H₂O catalyst, NO₂ as nitrating agent.

Catalytic Approaches in Dinitronaphthalene Nitration

To overcome the challenges of poor regioselectivity and harsh conditions associated with traditional nitration methods (e.g., mixed nitric and sulfuric acids), various catalytic approaches have been developed. chemicalbook.com Solid acid catalysts, particularly zeolites, have received significant attention due to their shape-selective properties, reusability, and potential to reduce hazardous waste. mdpi.comchemicalbook.comasianpubs.org

Zeolites such as HBEA, HY, and HZSM-5 have been investigated for the nitration of naphthalene and 1-nitronaphthalene. mdpi.comchemicalbook.comresearchgate.net These catalysts can influence the isomer ratio of the dinitronaphthalene products. chemicalbook.com For example, the nitration of naphthalene with fuming nitric acid over an HBEA zeolite catalyst has been shown to yield dinitronaphthalene. researchgate.netresearchgate.net In another study, phosphotungstic acid supported on HZSM-5 was used for the regioselective nitration of naphthalene, yielding 48.5% of 1,5-dinitronaphthalene and 49.2% of 1,8-dinitronaphthalene. researchgate.net

Solid superacid catalysts, such as S₂O₈²⁻/Fe-ZrO₂, have also been developed for the highly selective synthesis of 1,5-dinitronaphthalene from 1-nitronaphthalene, achieving a conversion of 96.8% and a selectivity of 62.6% for the 1,5-isomer under optimized conditions. researchgate.net These catalytic systems offer greener and more efficient alternatives for producing specific dinitronaphthalene isomers. researchgate.net

| Catalyst | Substrate | Primary Products | Key Finding |

|---|---|---|---|

| HBEA Zeolite | Naphthalene | Dinitronaphthalenes | Can achieve up to 61% yield of dinitronaphthalene. researchgate.net |

| PW/HZSM-5 | Naphthalene | 1,5-DNN & 1,8-DNN | High yield and regioselectivity for 1,5- and 1,8-isomers. researchgate.net |

| S₂O₈²⁻/Fe-ZrO₂ | 1-Nitronaphthalene | 1,5-Dinitronaphthalene | High conversion (96.8%) and selectivity (62.6%) for 1,5-DNN. researchgate.net |

| Ni(CH₃COO)₂·4H₂O | 1-Nitronaphthalene | 1,5-DNN, 1,3-DNN, 1,4-DNN | Produces a mix of isomers, including the 1,4- and 1,3-isomers. researchgate.net |

Advanced Mechanistic Investigations of Nucleophilic Aromatic Substitution Snar Involving 1 Ethoxy 2,4 Dinitronaphthalene

Characterization of Meisenheimer σ-Complex Intermediates

The accepted mechanism for many SNAr reactions is a two-step process involving the formation of a transient intermediate known as a Meisenheimer or σ-complex. researchgate.netcdnsciencepub.commdpi.com This adduct results from the nucleophilic attack on the electron-deficient aromatic ring. mdpi.com

Detection and Structural Elucidation of Transient Species

The direct observation and characterization of transient intermediates are crucial for confirming the multi-step nature of an SNAr reaction. In the reaction of 1-ethoxy-2,4-dinitronaphthalene with amines, the formation of a σ-adduct is the initial stage. researchgate.net

A significant breakthrough in this area came from the use of high-resolution flow nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcdnsciencepub.com This technique successfully enabled the detection and structural characterization of the transient σ-complex formed during the reaction of this compound with n-butylamine. researchgate.netcdnsciencepub.com The intermediate was unequivocally identified as the σ-complex, providing clear evidence for the applicability of the two-step mechanism in this specific reaction. researchgate.netcdnsciencepub.com The combination of flow NMR and UV-visible spectroscopy allowed for the definitive assignment of the intermediate's structure and spectral properties. researchgate.netcdnsciencepub.com

In reactions with cyclic secondary amines like piperidine (B6355638) in dimethyl sulfoxide (B87167) (DMSO), NMR spectra of the reaction system have shown the coexistence of the starting material, the Meisenheimer complex, and the final substitution product, further confirming the presence of the intermediate. researchgate.net

Electronic Structure and Stability of Adducts

The stability and electronic structure of Meisenheimer complexes are central to understanding SNAr reaction pathways. These complexes are cyclohexadienate anions, where the negative charge is delocalized across the aromatic ring and, significantly, into the electron-withdrawing nitro groups. researchgate.netoup.com This delocalization is key to the intermediate's stability. The alkoxy group at the sp³-hybridized carbon atom is positioned in a plane perpendicular to the aromatic ring. researchgate.net

The reaction of this compound with pyrrolidine (B122466) or piperidine in DMSO occurs in two distinct stages: a rapid formation of the σ-adduct, followed by its slower decay to products. researchgate.net The stability of these adducts can be influenced by the structure of the nucleophile and the solvent environment. In some cases, particularly with spirocyclic systems, the resulting Meisenheimer complexes can be exceptionally stable and even isolable as salts. mdpi.com For instance, the reaction of 1-(2-hydroxyethoxy)-2,4-dinitrobenzene with a base yields a stable spirocyclic Meisenheimer complex whose UV-Vis spectrum, with maxima at 414 nm and 490 nm, is consistent with the formation of an acyclic Meisenheimer complex. mdpi.com

Kinetic and Thermodynamic Aspects of SNAr Reactions

Kinetic studies are fundamental to dissecting the individual steps of the SNAr mechanism, revealing rate-limiting steps and the influence of various factors on the reaction's progress.

Rate-Limiting Proton Transfer Phenomena

In the reaction of this compound with primary and secondary amines, the mechanism often involves the initial formation of a zwitterionic intermediate. researchgate.netunilag.edu.ng The subsequent step, a proton transfer from this zwitterion to a base (which can be another molecule of the amine nucleophile), can be the slowest step of the reaction, thus becoming rate-limiting. researchgate.netunilag.edu.ngresearchgate.net

Evidence for rate-limiting proton transfer has been observed in the reaction of this compound with pyrrolidine in DMSO, where the reaction exhibits base catalysis. researchgate.net This suggests that the deprotonation of the zwitterionic adduct is the rate-determining event. researchgate.net This contrasts with reactions where the breakdown of the intermediate to products is the slow step, a pathway often referred to as the SB-GA (Specific Base-General Acid) mechanism, which is common for the displacement of alkoxide groups. unilag.edu.ng Studies on similar systems, such as the reaction of phenyl 1-(2,4-dinitronaphthyl) ether with aniline (B41778) derivatives, also point towards a rate-limiting proton transfer mechanism. researchgate.net

Solvent Effects on Reaction Rates and Equilibria

The solvent plays a critical role in SNAr reactions, influencing the rates and equilibrium positions by solvating charged species, particularly the intermediate complex. nih.gov Aprotic polar solvents, like dimethyl sulfoxide (DMSO), are particularly effective at accelerating SNAr reactions. researchgate.net

The reaction of this compound with amines has been extensively studied in DMSO. researchgate.netoup.com In this solvent, the reaction proceeds in two observable stages, allowing for the kinetic analysis of both the formation and decay of the Meisenheimer intermediate. researchgate.net The choice of solvent can even alter the mechanistic pathway. For example, studies on related systems have shown that changing the solvent composition, such as in methanol-DMSO mixtures, can cause a shift in the reaction mechanism. nih.gov For the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines, increasing the proportion of DMSO in methanol (B129727) leads to a change from a polar SNAr mechanism to a single electron transfer (SET) mechanism for more basic nucleophiles. nih.gov This highlights the profound impact of the solvent environment on the reaction's energetic landscape. nih.gov

Influence of Nucleophile Structure on Reactivity

The structure of the nucleophile has a dramatic effect on the kinetics of SNAr reactions. In the reaction of this compound with cyclic secondary amines in DMSO, pyrrolidine is significantly more reactive than piperidine in both the formation and decomposition stages of the intermediate. researchgate.net

The rate constants for these reactions reveal a substantial difference in reactivity. For instance, in the decomposition stage of the intermediate, the pyrrolidine system is approximately 11,000 times more reactive than the piperidine system. researchgate.net This vast difference is attributed to the structure of the transition state during the intermediate's decomposition. researchgate.net

Kinetic data for the reaction of this compound with pyrrolidine and piperidine in DMSO at 25°C are presented below.

| Nucleophile | Stage | Rate Constant | Description |

|---|---|---|---|

| Pyrrolidine | I (Formation) | k₁ = 6.42 x 10³ dm³ mol⁻¹ s⁻¹ | Rate of σ-adduct formation |

| Pyrrolidine | II (Decomposition) | k₂ = 1.01 x 10⁻¹ s⁻¹ | Rate of σ-adduct decomposition |

| Piperidine | I (Formation) | k₁ = 1.63 x 10³ dm³ mol⁻¹ s⁻¹ | Rate of σ-adduct formation |

| Piperidine | II (Decomposition) | k₂ = 9.2 x 10⁻⁶ s⁻¹ | Rate of σ-adduct decomposition |

Similarly, studies with substituted anilines reacting with phenyl 1-(2,4-dinitronaphthyl) ether show that the electron density on the nitrogen atom of the aniline derivative significantly influences the reaction rate, as demonstrated by good correlations with Hammett and Brønsted relationships. researchgate.net

General Base Catalysis in SNAr Reactions of this compound

The nucleophilic aromatic substitution (SNAr) reactions of this compound with primary and secondary amines often exhibit general base catalysis, a phenomenon where a second molecule of the amine facilitates the reaction. This catalytic pathway is a key feature of the multi-step mechanism involving the formation of a zwitterionic intermediate.

In the reaction of this compound with amines such as pyrrolidine in dimethyl sulfoxide (DMSO), the process occurs in two distinct stages. researchgate.net The initial rapid step is the formation of a σ-adduct, which is then followed by a slower decay of this intermediate. researchgate.net The observation of general base catalysis suggests that the rate-limiting step can be the deprotonation of the initially formed zwitterionic intermediate by a base, which is typically another molecule of the amine nucleophile. researchgate.net

Kinetic studies have provided substantial evidence for this mechanism. For instance, in the reaction with pyrrolidine, the substitution is subject to general base catalysis, indicating that the rate-limiting step is the deprotonation of the zwitterionic intermediate. researchgate.net In contrast, reactions with other amines like n-butylamine may proceed without base catalysis, suggesting that in those cases, the nucleophilic attack itself is the rate-determining step. researchgate.net The use of high-resolution flow NMR has been instrumental in detecting and characterizing the transient σ-complex intermediate on the reaction pathway, confirming the applicability of the two-step mechanism for the reaction of this compound with n-butylamine. researchgate.net

The reaction of this compound with pyrrolidine and piperidine in DMSO showcases a significant difference in reactivity. The pyrrolidine system is substantially more reactive in both the formation and the decomposition stages of the intermediate σ-adduct. researchgate.netacs.org This marked difference is attributed to the structure of the transition state in the second stage of the reaction. researchgate.net

Interactive Data Table: Reaction of this compound with Amines in DMSO

| Amine | Catalysis Observed | Rate-Limiting Step | Reactivity Comparison |

| Pyrrolidine | General Base Catalysis researchgate.net | Deprotonation of zwitterionic intermediate researchgate.net | More reactive than piperidine system researchgate.net |

| Piperidine | - | - | Less reactive than pyrrolidine system researchgate.net |

| n-Butylamine | Not base catalysed researchgate.net | Nucleophilic attack researchgate.net | Intermediate directly observed via flow NMR researchgate.net |

Comparative Mechanistic Studies with Related Nitroaromatic Systems

The mechanistic details of SNAr reactions involving this compound are further illuminated when compared with other activated nitroaromatic compounds. These comparative studies highlight how the structure of the aromatic substrate, the leaving group, and the nucleophile collectively determine the reaction pathway.

For instance, studies on phenyl 2,4,6-trinitrophenyl ethers have also shown evidence of general base catalysis, particularly in reactions involving the displacement of phenoxide groups in solvents like DMSO and acetonitrile (B52724). unilag.edu.ng In these systems, the observation of base catalysis is attributed to a rate-limiting proton transfer from the zwitterionic intermediate to a base. unilag.edu.ng This is analogous to the behavior observed with this compound.

However, the nature of the nitroaromatic system can dramatically alter the mechanism. In the gas-phase SNAr reactions of halonitrobenzenes and 1,4-dinitrobenzene (B86053) with carbanions, the primary products are the result of nucleophilic substitution, but competing reactions can also occur. nih.gov

Kinetic studies of 1,3,5-trinitrobenzene (B165232) with primary and secondary amines have demonstrated that under certain conditions, the proton transfer step is rate-limiting in the formation of the anionic σ-complex. oup.comacs.org This contrasts with the reaction of this compound with certain amines where the formation of the intermediate is rapid and not base-catalyzed. oup.com

Furthermore, investigations into the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile reveal that the plots of pseudo-first-order rate constants against amine concentration are curved, which is indicative of catalysis by a second amine molecule. nih.gov The catalytic effect in these systems was found to decrease as the basicity of the amine increases or as the substituent on the leaving group becomes more electron-withdrawing. nih.gov This provides a nuanced view of how electronic effects in both the nucleophile and the substrate influence the catalytic pathway.

The collective findings from these comparative studies underscore that while the formation of a Meisenheimer-type intermediate is a common feature in SNAr reactions of electron-deficient aromatics, the rate-determining step and the prevalence of general base catalysis are highly sensitive to the specific reactants and conditions.

Interactive Data Table: Mechanistic Comparison of Nitroaromatic Systems in SNAr Reactions

| Nitroaromatic Compound | Nucleophile(s) | Solvent | Key Mechanistic Feature |

| This compound | Pyrrolidine, Piperidine | DMSO | Two-stage reaction; general base catalysis with pyrrolidine researchgate.netacs.org |

| Phenyl 2,4,6-trinitrophenyl ethers | Aniline | Acetonitrile | Base catalysis due to rate-limiting proton transfer unilag.edu.ng |

| 1,3,5-Trinitrobenzene | Primary and Secondary Amines | - | Rate-limiting proton transfer in complex formation under certain conditions oup.comacs.org |

| 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes | Cyclic Secondary Amines | Acetonitrile | General base catalysis observed; catalytic effect dependent on amine basicity and leaving group substituent nih.gov |

| Halonitrobenzenes / 1,4-Dinitrobenzene | Carbanions | Gas Phase | SNAr is the main reaction, but competing pathways can exist nih.gov |

Cutting Edge Spectroscopic Characterization Techniques for 1 Ethoxy 2,4 Dinitronaphthalene and Reaction Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including the transient intermediates formed during chemical reactions. Its ability to provide detailed information about the chemical environment of individual atoms makes it indispensable for characterizing complex structures like σ-complexes.

The direct observation of reactive intermediates in the SNAr pathway is often challenging due to their short lifetimes. High-resolution flow NMR spectroscopy is a powerful technique designed to overcome this limitation. By combining the capabilities of a high-resolution NMR spectrometer with a flow system, reactants can be mixed immediately before entering the NMR detection coil. This setup allows for the study of fast reactions and the detection of transient species that would be unobservable under standard batch conditions.

For the reaction of 1-ethoxy-2,4-dinitronaphthalene with nucleophiles such as n-butylamine, low-temperature flow NMR has been successfully employed to observe and characterize the fleeting σ-complex intermediates directly on their reaction pathway np-mrd.org. By significantly slowing the reaction rates at low temperatures, the lifetime of the intermediate is extended, enabling its detection and structural characterization by NMR. This approach provides definitive evidence for the existence of these intermediates and allows for a detailed investigation of their structure in solution. The technique is invaluable for confirming reaction mechanisms and understanding the factors that influence the stability of intermediates.

The formation of a σ-complex (or Meisenheimer complex) from this compound involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to a change in hybridization from sp² to sp³ at the carbon atom being attacked. This structural change results in significant and characteristic shifts in the ¹H and ¹³C NMR spectra, providing a clear diagnostic tool for complex formation.

In the ¹H NMR spectrum, the proton at the site of nucleophilic attack (C1) experiences a significant upfield shift as its environment changes from aromatic to aliphatic. Conversely, the remaining aromatic protons on the naphthalene (B1677914) ring system typically show downfield shifts due to the delocalization of the negative charge onto the electron-withdrawing nitro groups. The specific chemical shifts and coupling constants of the ring protons provide precise information about the distribution of electron density within the complex.

Similarly, ¹³C NMR spectroscopy reveals the rehybridization at C1 through a pronounced upfield shift. The other carbon atoms of the aromatic system are also affected, with those bearing the nitro groups showing significant changes in their chemical shifts, reflecting the charge delocalization. The comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous structural assignment of the σ-complex.

Table 1: Representative ¹H NMR Chemical Shift Data for the σ-Complex of this compound Note: The following data is illustrative of typical shifts observed for such complexes.

| Proton | Chemical Shift (δ, ppm) in Starting Material (Illustrative) | Chemical Shift (δ, ppm) in σ-Complex (Illustrative) | Change in Chemical Shift (Δδ, ppm) |

|---|---|---|---|

| H-3 | ~8.7 | ~8.3 | Upfield |

| H-5 | ~7.8 | ~7.5 | Upfield |

| H-6 | ~7.6 | ~7.2 | Upfield |

| H-7 | ~7.9 | ~7.6 | Upfield |

Table 2: Representative ¹³C NMR Chemical Shift Data for the σ-Complex of this compound Note: The following data is illustrative of typical shifts observed for such complexes.

| Carbon | Chemical Shift (δ, ppm) in Starting Material (Illustrative) | Chemical Shift (δ, ppm) in σ-Complex (Illustrative) | Change in Chemical Shift (Δδ, ppm) |

|---|---|---|---|

| C-1 | ~155 | ~105 | Significant Upfield |

| C-2 | ~140 | ~145 | Downfield |

| C-4 | ~148 | ~152 | Downfield |

| C-4a | ~125 | ~128 | Downfield |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly effective method for monitoring chemical reactions that involve a change in chromophores, as is the case in the formation of Meisenheimer complexes from this compound.

The reaction between this compound and a nucleophile results in the formation of a highly colored σ-complex. This complex possesses a distinct and intense absorption band in the visible region of the electromagnetic spectrum, which is absent in the spectra of the reactants. The appearance of this new absorption band allows the reaction to be monitored in real-time using a spectrophotometer.

By measuring the change in absorbance at the wavelength of maximum absorption (λmax) of the σ-complex over time, the reaction kinetics can be determined. This data can be used to calculate rate constants, determine the order of the reaction with respect to each reactant, and investigate the influence of variables such as solvent, temperature, and nucleophile concentration on the reaction rate. This kinetic information is crucial for elucidating the reaction mechanism and understanding the factors governing the reactivity of this compound.

The electronic absorption spectrum of the Meisenheimer complex formed from this compound provides significant insight into its electronic structure. The intense, long-wavelength absorption bands are characteristic of these anionic σ-complexes and are attributed to π → π* electronic transitions. np-mrd.org These transitions involve the promotion of an electron from a high-lying filled molecular orbital to a low-lying unoccupied molecular orbital. The energy of these transitions, and thus the position of the absorption maxima, is sensitive to the structure of the complex and the distribution of negative charge.

The assignment of these electronic transitions is often supported by computational methods, such as semi-empirical or density functional theory (DFT) calculations. These calculations can predict the transition energies and oscillator strengths, which can then be compared with the experimental spectrum to confirm the assignments. The strong absorption in the visible region is a result of the extensive delocalization of the negative charge from the sp³-hybridized carbon across the naphthalene ring system and, importantly, onto the two nitro groups.

Table 3: Typical UV-Vis Absorption Data for Meisenheimer Complex Formation

| Species | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λmax 1 |

|---|---|---|---|

| This compound | ~350 | - | Low |

Infrared (IR) Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a valuable tool for the structural analysis of this compound and its corresponding σ-complex. It provides information about the vibrational frequencies of the bonds within a molecule, offering a fingerprint of its functional groups.

Upon formation of the Meisenheimer complex, significant changes are observed in the IR spectrum, particularly in the region associated with the nitro group (NO₂) stretching frequencies. In the parent molecule, the symmetric and asymmetric stretching vibrations of the nitro groups appear at characteristic frequencies. When the σ-complex is formed, the delocalization of the negative charge onto the nitro groups leads to a decrease in the N-O bond order. This weakening of the N-O bonds results in a shift of the NO₂ stretching frequencies to lower wavenumbers. This shift is a strong indicator of σ-complex formation and provides evidence against the formation of other species like charge-transfer complexes. Analysis of the C-O and C-H stretching regions can further confirm the structural changes occurring during the reaction.

Computational and Theoretical Chemistry Approaches in Investigating 1 Ethoxy 2,4 Dinitronaphthalene Systems

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. mdpi.com It is a quantum mechanical method that uses the electron density to determine the properties of a multi-electron system, offering a balance between accuracy and computational cost that makes it ideal for investigating complex reaction mechanisms. mdpi.com DFT is widely used to predict molecular geometries, reaction energies, and to map the entire pathway of a chemical transformation. mdpi.comnih.gov

A key application of DFT is the calculation of potential energy surfaces to map out reaction pathways. This involves identifying the structures of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, a critical factor for understanding reaction rates. nih.govarxiv.org

While specific DFT studies detailing the complete energy profiles for reactions of 1-Ethoxy-2,4-dinitronaphthalene were not found in the searched literature, extensive research on the analogous compound, phenyl 1-(2,4-dinitronaphthyl) ether, reacting with anilines demonstrates the power of this approach. researchgate.net In those systems, DFT calculations were used to support a mechanism where the reaction proceeds through distinct steps, including the formation of intermediates and a rate-limiting proton transfer. researchgate.net For a typical nucleophilic aromatic substitution (SNAr) reaction involving this compound, DFT calculations would be used to model the stepwise pathway, likely involving the formation of a Meisenheimer complex as an intermediate. The calculated energy profile would quantify the stability of this intermediate and the energy barriers for its formation and subsequent decomposition to products.

Table 1: Illustrative Energy Profile Data for a Hypothetical SNAr Reaction This table represents the type of data that would be generated from a DFT analysis of a reaction pathway. The values are hypothetical.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Meisenheimer Complex | -5.8 |

| TS2 | Transition state for leaving group departure | +18.5 |

| Products | Substituted Naphthalene (B1677914) + Ethoxide | -10.3 |

DFT calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity. researchgate.net Properties such as atomic charges and the molecular electrostatic potential (MEP) can be computed to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. tandfonline.com

For this compound, the presence of two powerful electron-withdrawing nitro (-NO₂) groups drastically influences its electronic properties. These groups pull electron density away from the naphthalene ring system, particularly from the carbon atoms at the ortho and para positions relative to the nitro groups. DFT calculations would quantify this effect, showing a significant positive partial charge on the C1 carbon (the site of the ethoxy group), making it highly susceptible to nucleophilic attack. The MEP map would visually confirm this, showing a region of strong positive potential around the C1 position, guiding nucleophiles to this site.

Table 2: Hypothetical DFT-Calculated Atomic Charges for Key Atoms in this compound This table illustrates the expected charge distribution based on the known effects of the substituents. Values are hypothetical examples of what DFT analysis would yield.

| Atom | Description | Hypothetical Mulliken Charge (a.u.) |

| C1 | Carbon attached to ethoxy group | +0.35 |

| C2 | Carbon attached to nitro group | +0.28 |

| C3 | Naphthalene ring carbon | -0.15 |

| C4 | Carbon attached to nitro group | +0.30 |

| O (ethoxy) | Oxygen of the ethoxy group | -0.45 |

| N (of NO₂) | Nitrogen of a nitro group | +0.55 |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. wpmucdn.com Within this framework, Frontier Molecular Orbital (FMO) theory simplifies the picture of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comwikipedia.org The energy and shape of these frontier orbitals are key predictors of chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

In this compound, the electron-withdrawing nitro groups significantly lower the energy of the LUMO, which is predominantly located over the naphthalene ring system. acs.org This low-energy LUMO makes the molecule a potent electrophile, ready to accept electrons from a nucleophile. A chemical reaction, such as nucleophilic aromatic substitution, is driven by the favorable interaction between the HOMO of the incoming nucleophile and this low-lying LUMO of the dinitronaphthalene substrate. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an indicator of the molecule's stability; a smaller gap generally corresponds to higher reactivity. researchgate.net

Table 3: Representative Frontier Orbital Energies for a Nitroaromatic Compound This table shows typical values obtained from computational analysis, illustrating how nitro-substitution affects orbital energies.

| Orbital | Energy (eV) | Significance |

| HOMO | -7.8 | Electron-donating potential |

| LUMO | -3.5 | Electron-accepting potential |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability |

Prediction of Reactivity and Selectivity in Chemical Transformations

By integrating insights from both DFT and FMO theory, computational chemistry can effectively predict the reactivity and selectivity of chemical reactions. mdpi.comnih.gov The analysis of charge distribution helps identify the most electropositive site for attack, while FMO theory confirms this by showing where the LUMO has its largest lobes, indicating the preferred location for orbital overlap with an incoming nucleophile.

For this compound, both charge analysis and FMO analysis would predict that nucleophilic attack occurs overwhelmingly at the C1 position, leading to the displacement of the ethoxy group. This is because the C1 carbon is activated by both the C2 and C4 nitro groups. Computational models can further explore the potential for attack at other sites and demonstrate that the activation energy for the C1-attack pathway is significantly lower, thus explaining the observed regioselectivity. nih.gov Furthermore, theoretical calculations can be used to compare different potential reaction mechanisms, such as stepwise versus concerted pathways, by calculating the energy barriers for each, thereby providing a definitive picture of the most likely chemical transformation. nih.gov

Biochemical Interactions and Enzymatic Reaction Mechanisms of 1 Ethoxy 2,4 Dinitronaphthalene Derivatives

Interaction with Glutathione (B108866) Transferase Enzymes

Research has demonstrated that dinitronaphthalene derivatives, including 1-ethoxy-2,4-dinitronaphthalene, function as inhibitors of human glutathione transferase enzymes. nih.gov Studies involving recombinant human GST enzymes from the Alpha, Mu, and Pi classes have revealed a significant inhibitory potency, especially towards the Mu-class GSTs. nih.gov

The inhibitory action of this compound has been observed to be most pronounced against the Mu-class isozymes GST M1-1 and GST M2-2. nih.gov The potency of this inhibition is notable, with IC50 values reported to be in the high nanomolar to low micromolar range. nih.gov This strong inhibition highlights the specific and effective interaction between this compound and these particular GST isozymes.

Table 1: Inhibitory Potency of this compound against Human GST Isozymes

| Compound | Target Enzyme Class | Potency (IC50) |

|---|---|---|

| This compound | Mu-class (GST M1-1, GST M2-2) | High nanomolar to low micromolar range |

Mechanistic Basis of Enzyme Inhibition

The mechanism underlying the inhibition of glutathione transferase by this compound is directly linked to the formation of a stable reaction intermediate at the enzyme's active site. nih.gov This process involves the nucleophilic attack of the sulfur atom of glutathione, which is bound and activated by the enzyme, on the electron-deficient aromatic ring of the dinitronaphthalene compound.

The presence of two electron-withdrawing nitro groups on the naphthalene (B1677914) ring system makes the C1 position, where the ethoxy group is attached, highly susceptible to nucleophilic aromatic substitution. The GST enzyme facilitates this reaction by properly orienting both the glutathione and the this compound molecules within its active site, thereby lowering the activation energy for the reaction.

A key feature of the inhibitory mechanism is the formation of a very stable Meisenheimer complex. nih.gov A Meisenheimer complex is a negatively charged intermediate formed by the addition of a nucleophile to an electron-poor aromatic compound. In this case, the nucleophile is the thiolate anion of glutathione, and the electron-poor aromatic compound is this compound.

The formation of this stable Meisenheimer complex at the active site of the GST enzyme effectively sequesters the enzyme in an inactive state, leading to potent inhibition. nih.gov The stability of this complex is a critical factor in the high inhibitory potency of this compound against the Mu-class GSTs.

Structure-Activity Relationships in Enzymatic Processes (within the context of mechanistic studies)

The study of dinitronaphthalene analogues provides insight into the structure-activity relationships governing their interaction with GST enzymes. The general structure of a dinitronaphthalene derivative, being an analogue of the common GST substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), is fundamental to its ability to bind to the enzyme's active site. nih.gov

The nature of the substituent at the C1 position of the naphthalene ring influences the inhibitory potency. For instance, both 1-methoxy-2,4-dinitronaphthalene and this compound are potent inhibitors of Mu-class GSTs. nih.gov This suggests that small alkoxy groups at this position are well-tolerated within the active site and contribute to the formation of the stable Meisenheimer complex. The specific electronic and steric properties of these substituents play a role in the stability of the intermediate and, consequently, the inhibitory strength of the compound. The comparison between different dinitronaphthalene derivatives allows for a deeper understanding of the structural requirements for potent GST inhibition.

Table 2: Structure-Activity Relationship of Dinitronaphthalene Derivatives as GST Inhibitors

| Compound | Structural Feature | Target Enzyme Class | Inhibitory Potency |

|---|---|---|---|

| 1-Methoxy-2,4-dinitronaphthalene | Methoxy group at C1 | Mu-class | High |

| This compound | Ethoxy group at C1 | Mu-class | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.